Sodium p-methylbenzylsulfonate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H9NaO3S |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
sodium;(4-methylphenyl)methanesulfonate |
InChI |
InChI=1S/C8H10O3S.Na/c1-7-2-4-8(5-3-7)6-12(9,10)11;/h2-5H,6H2,1H3,(H,9,10,11);/q;+1/p-1 |
InChI Key |
DOHKGJGOONXOIA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for P Methylbenzylsulfonate and Allied Structures
Strategies for the Preparation of Sodium p-Toluenesulfinate Salts
Sodium p-toluenesulfinate (CH₃C₆H₄SO₂Na) is a versatile and stable sulfinate salt that serves as a key intermediate in organic synthesis. concordia.ca It is most commonly prepared from the inexpensive and widely available p-toluenesulfonyl chloride. nih.gov
The most prevalent method for synthesizing sodium p-toluenesulfinate is the reduction of p-toluenesulfonyl chloride. This transformation can be achieved using several reducing agents, with the choice of reagent influencing reaction conditions and yield.
One of the most common and scalable methods involves the use of sodium sulfite (B76179) (Na₂SO₃), typically in an aqueous solution buffered with sodium bicarbonate (NaHCO₃). nih.govorgsyn.org The reaction is generally heated to facilitate the reduction, after which the sodium p-toluenesulfinate product can be isolated. orgsyn.org Another effective reducing agent is zinc dust, which is used in an aqueous medium. orgsyn.org The reaction with zinc dust proceeds readily, with the temperature rising during the addition of the sulfonyl chloride. orgsyn.org Other documented reducing agents include sodium sulfide, sodium amalgam, and hydrazine (B178648) hydrate. orgsyn.orgchemicalbook.com
| Reducing Agent | Starting Material | Solvent/Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| Sodium Sulfite (Na₂SO₃) / Sodium Bicarbonate | p-Toluenesulfonyl chloride | Water, 70–80°C | High Yields | nih.govorgsyn.org |
| Zinc Dust | p-Toluenesulfonyl chloride | Water, heated to 70°C initially | 64% | orgsyn.org |
| Hydrazine Hydrate / Sodium Carbonate | Benzenesulfonyl chloride (example) | Water, 60°C | Not specified | chemicalbook.com |
While reduction of sulfonyl chlorides is the dominant route, other pathways to sulfinate salts exist. Organometallic reagents, such as organolithium compounds, can be quenched with sulfur dioxide (SO₂) to form lithium sulfinates. concordia.ca These can subsequently be converted to the more stable sodium salts through an acid/base counter-ion exchange process. concordia.ca
Another approach involves a Michael addition of thiols to acrylonitrile, followed by oxidation to a sulfone. The subsequent treatment of this sulfone with a thiol sodium salt can yield the desired sodium sulfinate. nih.gov Though more complex, these methods provide access to structurally diverse sulfinate salts that may not be readily available from corresponding sulfonyl chlorides. nih.gov
For the formation of sodium p-toluenesulfonate, a different strategy is required, as it represents a higher oxidation state (+6 for sulfur) compared to the sulfinate (+4). Sulfonates are typically formed by the sulfonylation of alcohols or by the oxidation of sulfinates or thiols. A method for analyzing sodium p-toluenesulfonate in the presence of the sulfinate involves UV-spectrophotometry, highlighting their distinct electronic properties. google.com
Synthesis of p-Toluenesulfonate and p-Toluenesulfinate Esters
Esters of both p-toluenesulfonic acid (sulfonates, commonly known as tosylates) and p-toluenesulfinic acid (sulfinates) are pivotal compounds in organic chemistry, serving as alkylating agents and key intermediates.
The synthesis of sulfinate esters can be achieved through a one-pot reductive esterification of sulfonyl chlorides. For instance, reducing p-toluenesulfonyl chloride with triphenylphosphine (B44618) in the presence of an alcohol allows for the direct formation of the corresponding p-toluenesulfinate ester. researchgate.net This method avoids the isolation of the often unstable sulfinyl chloride intermediate. researchgate.net
A classic and highly diastereoselective synthesis of sulfinate esters involves the reaction of p-toluenesulfinyl chloride with a chiral alcohol, such as (-)-menthol. This reaction, often performed in the presence of a base like pyridine (B92270), is a cornerstone for the preparation of chiral sulfoxides. researchgate.net
Sulfonate esters (tosylates) are more commonly synthesized. The standard method involves the reaction of an alcohol with p-toluenesulfonyl chloride in the presence of a base like pyridine or triethylamine. This reaction is highly efficient for primary and secondary alcohols.
| Ester Type | Methodology | Key Reagents | Significance | Reference |
|---|---|---|---|---|
| Sulfinate Ester | One-pot reductive esterification | p-Toluenesulfonyl chloride, Triphenylphosphine, Alcohol | Direct access from sulfonyl chloride. | researchgate.netnih.gov |
| Sulfonate Ester (Tosylate) | Direct sulfonylation of alcohol | p-Toluenesulfonyl chloride, Alcohol, Pyridine | Standard method for converting alcohols to good leaving groups. | mdpi.com |
| Chiral Sulfinate Ester | Diastereoselective esterification | p-Toluenesulfinyl chloride, (-)-Menthol, Pyridine | Key precursor for enantiopure sulfoxides. | researchgate.net |
The sulfonate group is one of the most effective leaving groups in nucleophilic substitution reactions due to its ability to stabilize a negative charge. mdpi.com Advanced strategies have focused on modifying the arylsulfonate structure to create "Nucleophile Assisting Leaving Groups" (NALGs). fau.edunih.gov These NALGs contain a built-in chelating unit, such as an ether or crown ether moiety, positioned ortho to the sulfonate group. fau.edunih.gov
This chelating unit can attract and bind the metal cation of a nucleophilic salt (e.g., LiBr, KBr). fau.edu This interaction achieves two main effects:
It localizes the nucleophile near the electrophilic carbon center, reducing the entropic barrier for the reaction. fau.edu
The chelated metal cation helps to stabilize the developing negative charge on the sulfonate oxygen atoms in the transition state. fau.edu
This "assisting" mechanism can lead to substantial rate enhancements in Sₙ2 reactions, particularly with poorly soluble nucleophiles or sterically hindered substrates. fau.eduresearchgate.net Furthermore, these leaving groups can exhibit selectivity for specific metal cations, allowing for tailored reactivity. fau.edu
Functionalization and Derivatization of the p-Toluenesulfinate Scaffold
Sodium p-toluenesulfinate is a powerful and versatile building block for constructing a variety of organosulfur compounds by forming new sulfur-carbon, sulfur-nitrogen, and sulfur-sulfur bonds. nih.gov
S-C Bond Formation (Sulfones): The sulfinate anion is an excellent nucleophile. It readily reacts with alkyl halides or other electrophiles to form sulfones (R-SO₂-R'). For example, the reaction of sodium p-toluenesulfinate with dimethyl sulfate (B86663) yields methyl p-tolyl sulfone. orgsyn.org This reaction is a fundamental method for synthesizing sulfones, which are important structural motifs in medicinal chemistry. nih.gov
N-S Bond Formation (Sulfonamides): Sulfonamides can be synthesized via the coupling of sodium sulfinates with various amines. This transformation can be mediated by reagents such as molecular iodine, providing a metal-free pathway to this important functional group. nih.gov This is an alternative to the more traditional method of reacting amines with sulfonyl chlorides. researchgate.net
S-S Bond Formation (Thiosulfonates): Sodium sulfinates can react with other sulfur electrophiles to generate thiosulfonates (R-SO₂-S-R'). nih.gov The reaction between p-toluenesulfonyl chloride and sodium p-toluenesulfinate itself has been studied, leading to the formation of p-tolyl p-toluenethiosulfonate. lookchem.com
These derivatizations underscore the synthetic utility of the p-toluenesulfinate scaffold as a precursor to a diverse range of more complex sulfur-containing molecules. nih.gov
Construction of p-Methylbenzylsulfonate Derivatives via Cross-Coupling Reactions
Aryl sulfonates, a class of compounds to which p-methylbenzylsulfonate belongs, have emerged as versatile alternatives to aryl halides in palladium-catalyzed cross-coupling reactions. These reactions are foundational for creating carbon-carbon and carbon-nitrogen bonds, essential for synthesizing a vast array of complex organic molecules.
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling amines with aryl halides or sulfonates. asianpubs.orgacs.org This reaction is pivotal for the synthesis of aryl amines. asianpubs.org While direct examples using p-methylbenzylsulfonate are not prevalent in seminal literature, the established reactivity of aryl sulfonates, such as triflates, nonaflates, and tosylates, serves as a strong precedent. nih.govacs.org The general mechanism involves the oxidative addition of the palladium catalyst to the aryl sulfonate, followed by coordination of the amine and subsequent reductive elimination to yield the arylamine product. acs.org The choice of phosphine (B1218219) ligands is crucial for the reaction's success, with bulky, electron-rich ligands often providing the best results. asianpubs.org
For the formation of carbon-carbon bonds, the Sonogashira coupling is a key reaction that couples terminal alkynes with aryl or vinyl halides. nih.govmdma.ch Arylsulfonium salts have also been demonstrated as effective coupling partners in Sonogashira reactions, proceeding under mild, copper-free conditions. researchgate.net This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes. mdma.ch The catalytic cycle typically involves a palladium catalyst and, classically, a copper(I) co-catalyst. nih.gov The reaction has proven its utility in the synthesis of complex molecules, including pharmaceuticals and natural products. nih.gov
The table below summarizes key cross-coupling reactions applicable to aryl sulfonates.
| Reaction Name | Bond Formed | Coupling Partners | Catalyst System |
| Buchwald-Hartwig Amination | C-N | Aryl Sulfonate + Amine | Palladium catalyst with phosphine ligands |
| Sonogashira Coupling | C(sp)-C(sp²) | Aryl Sulfonate + Terminal Alkyne | Palladium catalyst, often with a Copper(I) co-catalyst |
This table provides a generalized overview of cross-coupling reactions where aryl sulfonates can be used as substrates.
Synthesis of Sulfonamides via Sulfur-Phenolate Exchange Mechanisms
The synthesis of sulfonamides, a critical functional group in medicinal chemistry, is often achieved by reacting sulfonyl chlorides with amines. However, this method can require harsh conditions and the sulfonyl chloride precursors can be hydrolytically unstable. More recent methodologies offer milder and more efficient alternatives.
One such innovative approach is the Sulfur-Phenolate Exchange (SuPhenEx) reaction. This method utilizes stable and easy-to-handle starting materials, such as 4-nitrophenyl benzylsulfonate, to produce a wide array of sulfonamides at room temperature. The reaction proceeds efficiently with various aliphatic and aromatic amines, often resulting in high yields and shorter reaction times compared to traditional methods, without the need for rigorous drying of the reaction medium. The p-nitrophenolate group serves as an excellent leaving group in this S(VI) exchange chemistry.
A related and powerful technique is the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry . SuFEx reactions involve the exchange of a sulfur-fluoride bond for a sulfur-oxygen or sulfur-nitrogen bond. Sulfonyl fluorides (R-SO₂F) are exceptionally stable to hydrolysis and thermolysis, making them ideal for use in multi-step syntheses. The SuFEx reaction is known for its reliability, selectivity, and broad substrate scope, qualifying it as a "click reaction". This methodology has been expanded to include a variety of "SuFExable" hubs, which act as versatile connectors for creating diverse functional molecules.
The following table outlines the yields and reaction times for the synthesis of various sulfonamides using the SuPhenEx reaction with 4-nitrophenyl benzylsulfonate as the starting material.
| Amine | Product | Yield (%) | Time (h) |
| Aniline | N-phenylbenzylsulfonamide | 94 | 1 |
| 4-Methylaniline | N-(p-tolyl)benzylsulfonamide | 92 | 1 |
| 4-Methoxyaniline | N-(4-methoxyphenyl)benzylsulfonamide | 95 | 1 |
| N-Methylaniline | N-methyl-N-phenylbenzylsulfonamide | 99 | 1 |
| Benzylamine | N,N-dibenzylsulfonamide | 99 | 0.5 |
| Piperidine (B6355638) | 1-(benzylsulfonyl)piperidine | 99 | 0.5 |
Data sourced from van den Boom, A. F. J., & Zuilhof, H. (2023). Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides. Organic Letters, 25(5), 788-793.
Integration into Complex Molecular Architectures (e.g., Glycosides, Piperidine Frameworks)
The sulfonate group is a valuable functional handle for integrating molecular fragments into more complex structures like glycosides and piperidine frameworks.
In carbohydrate chemistry, glycosyl sulfonates have been recognized as reactive intermediates for the formation of glycosidic linkages. While initially overlooked, recent studies have highlighted their utility in achieving highly stereoselective and regioselective transformations without the need for directing groups. By carefully selecting the sulfonate, it is possible to synthesize challenging glycosidic bonds, such as the β-linkages of 2-deoxysugars, with high selectivity. The in-situ generation of glycosyl sulfonates from hemiacetals, followed by reaction with a nucleophile, allows for the stereospecific construction of linkages, including β-linked C-glycosides. This approach is advantageous as the electronic properties of the sulfonate can be tuned to match the reactivity of the sugar donor.
The piperidine ring is a common structural motif in many natural products and pharmaceuticals. Sulfonamides and sulfonate esters play a role in the synthesis and functionalization of these heterocyclic systems. For instance, new series of sulfonamides containing a piperidine nucleus have been synthesized by coupling sulfonyl chlorides with aminopiperidine derivatives. Furthermore, sulfonate esters can be reactive towards nucleophilic amines like piperidine, leading to the formation of sulfonamides. The synthesis of N-alkylpiperidines can be followed by reaction with sultones to introduce a terminal sulfonate group, creating sulfobetaine (B10348) surfactants.
Isotopic Labeling Strategies for Research Probes
Isotopic labeling is an indispensable tool in drug development and metabolic research, allowing for the tracking of molecules and the elucidation of reaction mechanisms. Stable isotopes such as deuterium (B1214612) (²H) and carbon-13 (¹³C) are commonly incorporated into drug candidates.
For a compound like p-methylbenzylsulfonate, isotopic labels can be introduced at various positions. Carbon-13 labeling can be achieved by using starting materials enriched with ¹³C. For example, [¹³C]-Methyl p-toluenesulfonate is a commercially available reagent where the methyl group is labeled. Such labeled compounds are valuable as internal standards in bioanalytical studies and for mechanistic investigations using techniques like mass spectrometry and NMR spectroscopy.
Deuterium labeling , or deuteration, involves replacing one or more hydrogen atoms with deuterium. This can alter the pharmacokinetic profile of a drug by slowing its metabolism due to the kinetic isotope effect. For p-methylbenzylsulfonate, the methyl group is a prime target for deuteration. Methyl p-toluenesulfonate labeled with hydrogen isotopes has been used as a donor of a labeled methyl group to create isotopically marked biologically active compounds.
The table below lists commercially available isotopically labeled analogs of toluenesulfonate, which serve as models for the labeling of p-methylbenzylsulfonate.
| Labeled Compound | Isotope(s) | Isotopic Purity |
| [¹³C]-Methyl p-toluenesulfonate | ¹³C | 99% |
| Methyl-¹³C,d₃ nosylate | ¹³C, ²H (D) | 99 atom % ¹³C, 99 atom % D |
This table showcases examples of commercially available isotopically labeled sulfonate esters, demonstrating the feasibility of such labeling for research purposes.
Mechanistic Investigations and Reaction Dynamics of P Methylbenzylsulfonate Chemistry
Elucidation of Reaction Pathways Involving Sulfonate as a Leaving Group
The sulfonate moiety is an excellent leaving group due to the stability of the resulting sulfonate anion, which is a weak base. This stability arises from the delocalization of the negative charge across the three oxygen atoms through resonance. Consequently, alcohols are often converted to sulfonate esters, such as p-methylbenzylsulfonate, to facilitate nucleophilic substitution and elimination reactions that are otherwise unfavorable with the hydroxyl group, which is a poor leaving group. periodicchemistry.com
In nucleophilic substitution reactions, the p-methylbenzylsulfonate substrate can react via different mechanisms, primarily SN1 and SN2 pathways. The specific pathway is influenced by the nucleophile, solvent, and steric hindrance at the electrophilic carbon. The benzylic nature of p-methylbenzylsulfonate can stabilize a carbocation intermediate, potentially favoring an SN1-type mechanism under appropriate conditions. However, the primary benzylic carbon also allows for efficient backside attack by a nucleophile, characteristic of an SN2 mechanism.
Studies on related arylsulfonate systems have shown that modifying the leaving group structure can significantly enhance reaction rates. For instance, arylsulfonates with ortho-oriented ether units can chelate the metal cation of a nucleophilic salt, bringing the nucleophile into close proximity to the reaction center. fau.edu This "nucleophile assisting leaving group" (NALG) strategy decreases the entropic barrier and stabilizes the developing negative charge on the sulfonate in the transition state, thereby accelerating the substitution reaction. fau.edu
Table 1: Comparison of Leaving Group Ability
| Leaving Group | Conjugate Acid pKa | Stability of Anion | General Reactivity |
|---|---|---|---|
| Hydroxide (⁻OH) | ~15.7 | Low | Poor Leaving Group |
| Chloride (Cl⁻) | -7 | High | Good Leaving Group |
| p-Methylbenzylsulfonate | <-1 | Very High (Resonance Stabilized) | Excellent Leaving Group |
Mechanistic Studies of Carbon-Sulfur Bond Transformations
Beyond its role as a leaving group, the sulfonate functional group enables a variety of transformations that directly involve the carbon-sulfur (C–S) bond. These reactions have become powerful tools in synthetic chemistry for forming new carbon-carbon and carbon-heteroatom bonds. dicp.ac.cnnih.gov
Desulfinative coupling has emerged as a significant strategy, particularly in palladium-catalyzed cross-coupling reactions where traditional reagents like boronic acids may be problematic. nih.govdigitellinc.com In this process, a sulfinate salt, which can be generated from a sulfonate, acts as a nucleophilic coupling partner, expelling sulfur dioxide (SO₂) during the catalytic cycle. digitellinc.com
The mechanism for the palladium-catalyzed desulfinative cross-coupling of a (hetero)aryl sulfinate with an aryl halide generally involves the following key steps:
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.
Transmetalation: The sulfinate salt (Ar'-SO₂⁻) displaces the halide on the palladium center. Mechanistic studies indicate this step can be turnover-limiting for some substrates. nih.gov
Reductive Elimination/Desulfination: The resulting Pd(II) complex, now bearing both aryl groups, undergoes a process where SO₂ is extruded, and a new C-C bond is formed, regenerating the Pd(0) catalyst. For certain heterocyclic sulfinates, the loss of SO₂ from the chelated Pd(II) sulfinate complex is the turnover-limiting step. nih.gov
The role of additives is crucial; for example, potassium carbonate not only acts as a base but its cation can accelerate the transmetalation step, while the carbonate itself removes free SO₂ from the reaction medium. nih.gov
The C–S bond in sulfonate derivatives can also be targeted through radical-mediated processes, often initiated by photoredox catalysis. In these reactions, a single-electron transfer (SET) to or from the sulfonate-containing molecule can generate radical intermediates. nih.gov
For instance, a photocatalyst in an excited state can reduce a suitable precursor, generating a radical. This radical can then participate in various transformations. In the context of p-methylbenzylsulfonate, a related mechanism could involve the generation of a benzyl (B1604629) radical following the addition of a radical species to the aromatic ring and subsequent fragmentation. Alternatively, photoredox-mediated reactions can generate radicals that are trapped by species like carbon monoxide, leading to acyl radicals which are then oxidized and trapped by nucleophiles to form ester products. nih.gov The specific pathway is highly dependent on the reaction conditions and the nature of the photocatalyst and radical precursors involved. nih.gov
Influence of the Sulfonate Group on Regioselectivity and Reaction Kinetics
The electronic properties of the sulfonate group play a critical role in determining the regioselectivity and kinetics of a reaction. In nucleophilic substitution reactions of aryl sulfonates, the reaction can proceed via competitive cleavage of the C–O bond (attack at the aromatic carbon) or the S–O bond (attack at the sulfur atom). researchgate.net The regioselectivity is governed by factors such as the basicity of the nucleophile and the electronic nature of substituents on the sulfonyl moiety. researchgate.net A more strongly electron-withdrawing group on the sulfonyl moiety tends to favor attack at the sulfur atom (S-O cleavage). researchgate.net
Kinetic studies on the sulfonation of polymer fibers have shown that the reaction follows an electrophilic substitution mechanism. rsc.org The rate of sulfonation increases rapidly initially before slowing as available sites on the aromatic rings become occupied. rsc.org In cross-coupling reactions, Hammett-type kinetic studies have provided conclusive support for a two-step addition-elimination mechanism in which the C–S bond formation is the rate-determining step. researchgate.net
| Substituents (on sulfonate) | Electron-withdrawing groups increase the electrophilicity of the sulfur atom. | Can shift the site of nucleophilic attack between the carbon and sulfur centers. researchgate.net |
Computational and Experimental Probing of Solvent and Catalytic Effects on Reaction Mechanisms
The intricate details of reaction mechanisms involving p-methylbenzylsulfonate are often elucidated through a combination of experimental kinetic studies and computational modeling. nih.gov These approaches provide a deeper understanding of transition states, reaction intermediates, and the precise roles of solvents and catalysts.
Solvent Effects: The choice of solvent can significantly impact reaction rates and even alter the operative mechanism. For nucleophilic substitution reactions, polar aprotic solvents like DMF or DMSO can stabilize the transition state of an SN2 reaction, increasing its rate. In contrast, polar protic solvents can solvate the nucleophile, reducing its reactivity, but can also stabilize carbocation intermediates, potentially favoring an SN1 pathway. Computational studies can model the solvation energies of reactants, intermediates, and transition states to predict these effects.
Catalytic Effects: In transition-metal-catalyzed reactions, such as desulfinative coupling, the ligand coordinated to the metal center is paramount. dicp.ac.cnnih.gov Ligands influence the steric and electronic properties of the catalyst, which in turn affects the rates of key steps like oxidative addition and reductive elimination. Kinetic, crystallographic, and computational methods are used in concert to study the catalytically active species and optimize reaction conditions for improved selectivity and efficiency. nih.gov For example, detailed studies on palladium-catalyzed desulfinative coupling have identified different catalyst resting states and turnover-limiting steps depending on the specific sulfinate reagent used, highlighting the subtle interplay between the substrate and the catalyst. nih.gov
Advanced Spectroscopic and Analytical Characterization of P Methylbenzylsulfonate Compounds
High-Resolution Mass Spectrometry Techniques for Molecular Composition and Structure
High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous determination of the elemental composition of sodium p-methylbenzylsulfonate. These techniques provide mass measurements with high accuracy and resolving power, allowing for the differentiation of molecules with the same nominal mass.
Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (ESI FT-ICR MS) stands as a powerful tool for the analysis of polar and ionic compounds like this compound. ESI is a soft ionization technique that allows the transfer of ions from solution into the gas phase with minimal fragmentation. This is particularly advantageous for determining the accurate mass of the intact molecule.
Once ionized, the ions are trapped in the ICR cell, where their cyclotron frequency is measured in a strong magnetic field. This frequency is inversely proportional to the mass-to-charge ratio (m/z) of the ion, allowing for extremely precise mass measurements, often with sub-ppm accuracy. copernicus.org This level of accuracy is crucial for confirming the elemental formula of this compound (C₈H₉NaO₃S). ESI FT-ICR MS is particularly valuable for analyzing complex mixtures, ensuring that the molecular formula of the target compound can be confidently assigned. rsc.org
Table 1: Theoretical and Expected High-Resolution Mass Spectrometry Data for this compound
| Ion | Chemical Formula | Monoisotopic Mass (Da) |
| [M-Na+2H]⁺ | C₈H₁₀O₃S⁺ | 186.0378 |
| [M-Na]⁻ | C₈H₉O₃S⁻ | 185.0299 |
| [M+Na]⁺ | C₈H₉Na₂O₃S⁺ | 231.0120 |
Note: This table presents the theoretical exact masses for different ionic species of p-methylbenzylsulfonic acid and its sodium salt that could be observed in HRMS.
Tandem mass spectrometry (MS/MS) is a crucial technique for structural elucidation, providing information about the connectivity of atoms within a molecule through controlled fragmentation. nih.gov In a tandem mass spectrometer, ions of a specific m/z (the precursor ions) are selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions (product ions) are then mass-analyzed.
For aromatic sulfonates, a characteristic fragmentation pathway involves the neutral loss of sulfur dioxide (SO₂), which has a mass of approximately 64 Da. aaqr.orgnih.gov In the case of the p-methylbenzylsulfonate anion, CID would be expected to induce the cleavage of the C-S bond, leading to the loss of SO₃ and the formation of a p-methylbenzyl anion, or the loss of SO₂ to yield a p-methylphenoxide anion. The fragmentation pattern provides a veritable fingerprint of the molecule, confirming the presence of the sulfonate group and the substituted benzyl (B1604629) moiety. aaqr.org
Table 2: Predicted Major Fragment Ions of p-Methylbenzylsulfonate in Tandem MS/MS
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (approx.) |
| 185.03 | [C₇H₇]⁻ (p-methylbenzyl anion) | SO₃ | 91.05 |
| 185.03 | [C₇H₇O]⁻ (p-cresoxide anion) | SO₂ | 107.05 |
| 185.03 | [SO₃]⁻ | C₇H₈ | 79.96 |
| 185.03 | [HSO₃]⁻ | C₇H₇ | 80.96 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei.
One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the structure of this compound.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (CH₂) protons, and the methyl (CH₃) protons. The aromatic protons would likely appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The chemical shifts and coupling constants of these signals provide information about the electronic environment and the relative positions of the substituents on the aromatic ring. illinois.edupitt.edu
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, signals corresponding to the methyl carbon, the methylene carbon, the four distinct aromatic carbons (two substituted and two unsubstituted), would be expected. illinois.eduepfl.ch
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in D₂O
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH₃ | ~2.3 | ~21 |
| -CH₂- | ~4.0 | ~60 |
| Aromatic CH (ortho to CH₂) | ~7.3 | ~129 |
| Aromatic CH (ortho to SO₃⁻) | ~7.6 | ~126 |
| Aromatic C-CH₂ | ~138 | ~138 |
| Aromatic C-SO₃⁻ | ~142 | ~142 |
Note: These are predicted values based on data for similar compounds like sodium p-toluenesulfonate and benzyl sulfonic acids. Actual values may vary depending on experimental conditions. spectrabase.com
The benzylsulfonate moiety possesses conformational flexibility due to rotation around the C-C and C-S single bonds. While the rotation around the aryl-C bond is generally fast at room temperature, hindered rotation can be observed in more sterically demanding systems. NMR spectroscopy, particularly through techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and variable temperature studies, can provide insights into the preferred conformations and the dynamics of their interconversion in solution. nih.govmdpi.com
Computational modeling, in conjunction with NMR data, can be used to map the potential energy surface for bond rotations and identify the most stable conformers. nih.gov For this compound, the molecule is expected to exist as an equilibrium of different rotamers in solution, and understanding these dynamics can be important for comprehending its interactions in various chemical environments.
Vibrational Spectroscopy for Functional Group Identification and Interactions
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying specific functional groups and studying intermolecular interactions. sporian.com
The sulfonate group (-SO₃⁻) has characteristic strong absorption bands in the infrared spectrum. The symmetric and asymmetric stretching vibrations of the S=O bonds are particularly informative. The positions of these bands can be influenced by the counter-ion and the local environment, such as hydrogen bonding.
The FTIR and Raman spectra of this compound would be expected to show characteristic peaks for:
S=O asymmetric and symmetric stretching: These typically appear as strong bands in the regions of 1260-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively. chemicalbook.com
S-O stretching: This vibration is expected in the 800-700 cm⁻¹ region.
Aromatic C-H stretching: These are typically observed above 3000 cm⁻¹.
Aromatic C=C stretching: These appear in the 1600-1450 cm⁻¹ region.
Aliphatic C-H stretching: From the methyl and methylene groups, appearing just below 3000 cm⁻¹.
Raman spectroscopy is often complementary to FTIR, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. physicsopenlab.orgresearchgate.net For instance, the symmetric vibrations of non-polar bonds often give rise to strong Raman signals.
Table 4: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100-3000 | FTIR, Raman |
| Aliphatic C-H Stretch | 3000-2850 | FTIR, Raman |
| Aromatic C=C Stretch | 1620-1450 | FTIR, Raman |
| S=O Asymmetric Stretch | 1260-1150 | FTIR (Strong) |
| S=O Symmetric Stretch | 1070-1030 | FTIR (Strong), Raman (Strong) |
| S-O Stretch | 800-700 | FTIR |
| C-S Stretch | 700-600 | FTIR, Raman |
Note: This table provides general ranges for the expected vibrational frequencies based on data for similar aromatic sulfonate compounds. sporian.comchemicalbook.comnist.gov
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of p-methylbenzylsulfonate compounds, FTIR spectra reveal characteristic vibrational modes of the sulfonate group and the aromatic ring.
The FTIR spectrum of a closely related compound, sodium p-toluenesulfonate, provides a representative example of the expected vibrational bands for this compound. The key absorptions are associated with the sulfonate group (-SO₃⁻), the aromatic benzene ring, and the methyl group.
Key Research Findings: The sulfonate group exhibits strong and distinct absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent. The C-S stretching vibration also provides a key diagnostic peak. The aromatic ring shows characteristic C-H and C=C stretching and bending vibrations.
Below is a table summarizing the typical FTIR vibrational frequencies observed for p-toluenesulfonate, which are analogous to those expected for p-methylbenzylsulfonate.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3050 - 3000 | C-H stretching | Aromatic Ring |
| ~2920 | C-H stretching (asymmetric) | Methyl Group |
| ~1600, ~1495, ~1450 | C=C stretching | Aromatic Ring |
| ~1220 - 1190 | S=O asymmetric stretching | Sulfonate Group |
| ~1130 - 1120 | S=O symmetric stretching | Sulfonate Group |
| ~1035 - 1010 | S=O symmetric stretching | Sulfonate Group |
| ~820 | C-H out-of-plane bending | Aromatic Ring |
| ~680 | C-S stretching | Sulfonate Group |
This interactive table allows for sorting of the data by clicking on the column headers.
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR that provides information about the molecular vibrations of a compound. It is particularly sensitive to non-polar bonds and symmetric vibrations. For p-methylbenzylsulfonate compounds, Raman spectroscopy can effectively probe the vibrations of the aromatic ring and the sulfonate group.
Detailed Research Findings: Studies on analogous aromatic sulfonates, such as sodium p-toluenesulfonate, reveal characteristic Raman shifts. The in-plane and out-of-plane bending of the aromatic ring, as well as the symmetric stretching of the sulfonate group, are typically strong in the Raman spectrum.
The following table presents key Raman shifts for sodium p-toluenesulfonate, which serve as a reference for p-methylbenzylsulfonate compounds. researchgate.net
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3070 | C-H stretching | Aromatic Ring |
| ~1600 | C=C stretching | Aromatic Ring |
| ~1125 | Ring breathing | Aromatic Ring |
| ~1030 | S=O symmetric stretching | Sulfonate Group |
| ~820 | C-H in-plane bending | Aromatic Ring |
| ~795 | Ring deformation | Aromatic Ring |
This interactive table can be sorted by clicking on the column headers.
X-ray Spectroscopic Methods for Electronic Structure and Bonding
X-ray spectroscopic techniques are invaluable for probing the electronic structure and bonding environment of atoms within a molecule. These methods provide element-specific information about oxidation states and coordination.
Sulfur K-edge X-ray Absorption Near-Edge Structure (XANES) Analysis
Sulfur K-edge X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful tool for determining the oxidation state and local coordination environment of sulfur atoms. nih.gov The technique involves exciting a sulfur 1s core electron to unoccupied molecular orbitals, resulting in a characteristic absorption spectrum. The energy of the absorption edge is highly sensitive to the oxidation state of the sulfur atom. researchgate.net
Detailed Research Findings: For sulfonate compounds, the sulfur atom is in a high oxidation state (+6), which results in a significant shift of the K-edge to higher energies compared to reduced sulfur species like sulfides or thiols. researchgate.net The XANES spectrum of a sulfonate is typically characterized by a strong, sharp absorption peak, often referred to as the "white line," which corresponds to the transition of the 1s electron to unoccupied molecular orbitals with significant sulfur 3p character. acs.org
Surface Sensitive Techniques (e.g., X-ray Photoelectron Spectroscopy (XPS)) for Material Characterization
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface of a material. wikipedia.org It works by irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons.
Detailed Research Findings: In the XPS analysis of p-methylbenzylsulfonate compounds, the high-resolution spectrum of the S 2p region is of particular interest. For sulfonates, the S 2p peak appears at a higher binding energy compared to reduced sulfur species, indicative of the high oxidation state of the sulfur atom.
The S 2p spectrum for sulfonate groups typically shows a doublet (S 2p₃/₂ and S 2p₁/₂) with the S 2p₃/₂ peak appearing at a binding energy of approximately 168-169 eV. researchgate.net The C 1s spectrum would show contributions from the aromatic ring and the methyl group, and the O 1s spectrum would be characteristic of the oxygen atoms in the sulfonate group.
The following table summarizes the expected binding energies for the core levels in this compound.
| Element | Core Level | Approximate Binding Energy (eV) |
| S | 2p₃/₂ | 168 - 169 |
| C | 1s | 284 - 285 (aromatic and methyl) |
| O | 1s | ~532 |
| Na | 1s | ~1072 |
This interactive table can be sorted by clicking on the column headers.
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are essential for the separation, identification, and quantification of components in a mixture. For ionic compounds like this compound, specific chromatographic methods are required.
Reversed-Phase Ion-Pair Chromatography–Mass Spectrometry
Reversed-Phase Ion-Pair Chromatography (RP-IPC) is a powerful technique for the separation of ionic and highly polar compounds on a non-polar stationary phase. researchgate.net In this method, an ion-pairing agent, which is a large ionic molecule with a hydrophobic part, is added to the mobile phase. sigmaaldrich.com The ion-pairing agent forms a neutral ion pair with the analyte, which can then be retained and separated by the reversed-phase column.
Detailed Research Findings: For the analysis of anionic sulfonates like p-methylbenzylsulfonate, a cationic ion-pairing agent such as tetrabutylammonium (B224687) is commonly used. researchgate.net The separation is influenced by several factors, including the concentration of the ion-pairing agent, the pH of the mobile phase, and the organic modifier content.
Coupling RP-IPC with mass spectrometry (MS) provides a highly selective and sensitive detection method. acs.org This allows for the accurate quantification of p-methylbenzylsulfonate and related impurities, even at low concentrations. The use of a mass spectrometer also enables the confirmation of the identity of the separated compounds based on their mass-to-charge ratio. researchgate.net
UV-Vis Spectrophotometric Analysis of Sulfonated Species
Ultraviolet-Visible (UV-Vis) spectrophotometry is a valuable analytical technique for the characterization of sulfonated aromatic compounds, including p-methylbenzylsulfonate and its derivatives. This method relies on the absorption of ultraviolet or visible light by the molecule, which promotes electrons from the ground state to higher energy excited states. The wavelengths of absorption and the intensity, as measured by molar absorptivity (ε), are characteristic of the molecular structure, particularly the electronic system of the aromatic ring and its substituents.
The UV spectrum of benzenoid compounds typically exhibits one or more absorption bands originating from π → π* transitions of the aromatic ring. For benzene itself, a primary absorption band appears around 200 nm and a weaker, secondary band is observed near 255 nm. The introduction of substituents onto the benzene ring can cause a shift in the position of these absorption bands (a bathochromic or red shift to longer wavelengths, or a hypsochromic or blue shift to shorter wavelengths) and a change in their intensity (a hyperchromic effect, an increase in absorption, or a hypochromic effect, a decrease in absorption).
In the case of sulfonated aromatic species, the sulfonate group (-SO₃⁻) acts as a substituent on the aromatic ring. The sulfonation of aromatic systems typically induces a bathochromic shift of 5–15 nm in the absorption maximum. mdpi.com This shift is a key feature in the UV-Vis analysis of these compounds.
Detailed research findings for closely related sulfonated aromatic compounds provide insight into the expected UV-Vis characteristics of this compound. For instance, the UV spectrum of sodium benzenesulfonate (B1194179), the parent compound without the methylbenzyl group, shows characteristic absorption maxima.
| Compound | λmax (nm) | log(ε) | Solvent |
|---|---|---|---|
| Sodium Benzenesulfonate | 257 | 2.5 | Not Specified |
| Sodium Benzenesulfonate | 263 | 2.6 | Not Specified |
| Sodium Benzenesulfonate | 269 | 2.5 | Not Specified |
Data sourced from PubChem CID 517327 nih.gov
Similarly, the acidic form, benzenesulfonic acid, also displays characteristic absorption bands in the UV region when analyzed in ethanol.
| Compound | λmax (nm) | log(ε) | Solvent |
|---|---|---|---|
| Benzenesulfonic Acid | 219 | 3.89 | Ethanol |
| Benzenesulfonic Acid | 253 | 2.27 | Ethanol |
| Benzenesulfonic Acid | 259 | 2.41 | Ethanol |
| Benzenesulfonic Acid | 263 | 2.46 | Ethanol |
| Benzenesulfonic Acid | 270 | 2.38 | Ethanol |
Data sourced from PubChem CID 7371 nih.gov
For this compound, the presence of the p-methylbenzyl group is expected to further influence the UV-Vis spectrum. A compound with a similar substitution pattern, sodium p-toluenesulfonate, has a maximum absorption wavelength at 260 nm. google.com This suggests that the combination of the methyl and sulfonate groups on the benzene ring in a para position results in a distinct absorption profile that can be utilized for its identification and quantification. The specific absorption characteristics of this compound would be influenced by the electronic effects of the methylbenzyl substituent on the benzenesulfonate chromophore.
Theoretical and Computational Chemistry Studies of P Methylbenzylsulfonate Systems
Molecular Dynamics Simulations for Intermolecular Interactions and Self-Assembly
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov For systems containing sodium p-methylbenzylsulfonate, MD simulations are invaluable for understanding intermolecular interactions and collective phenomena such as self-assembly in solution. researchgate.netnih.gov
In a typical MD simulation of this compound in an aqueous environment, the interactions between the sulfonate anions, sodium cations, and water molecules are modeled using a force field. The simulation tracks the trajectory of each particle, providing a dynamic picture of the system. This allows for the study of hydration shells around the sulfonate headgroup and the sodium ion, revealing the structure and dynamics of the surrounding water molecules. nih.gov
Furthermore, MD simulations can capture the self-assembly of p-methylbenzylsulfonate anions into micelles or other aggregates above a certain concentration. pku.edu.cnrsc.org These simulations can provide detailed information on the structure, size, and shape of these aggregates, as well as the dynamics of surfactant exchange between the aggregates and the bulk solution. amazonaws.com By analyzing radial distribution functions and other structural and dynamical properties, one can gain a microscopic understanding of the forces driving the self-assembly process, including hydrophobic interactions between the p-methylbenzyl groups and electrostatic interactions between the sulfonate headgroups and counterions. nih.gov
Prediction of Spectroscopic Signatures from Computational Models
Computational chemistry plays a significant role in predicting and interpreting spectroscopic data. By calculating the properties that govern the interaction of molecules with electromagnetic radiation, it is possible to simulate various types of spectra.
For p-methylbenzylsulfonate, DFT and other quantum chemical methods can be used to predict its vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra. dergipark.org.tr
Vibrational Spectra: By calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the harmonic vibrational frequencies. These frequencies correspond to the peaks in the IR and Raman spectra. The calculated spectrum can be compared with experimental data to aid in the assignment of vibrational modes to specific molecular motions, such as the stretching of the S=O bonds or the breathing of the aromatic ring.
NMR Spectra: The chemical shifts in NMR spectroscopy are sensitive to the local electronic environment of the nuclei. Quantum chemical calculations can predict the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C). These shielding tensors can then be converted into chemical shifts, providing a theoretical NMR spectrum that can be compared with experimental results to confirm the molecular structure.
These computational predictions are powerful tools for structural elucidation and for understanding how the spectroscopic signatures of p-methylbenzylsulfonate are influenced by its conformation and its interactions with the surrounding environment.
Computational Investigations of Catalytic and Mechanistic Pathways
Computational methods are extensively used to investigate the mechanisms of chemical reactions, including those that are catalyzed. mdpi.com While specific studies on the catalytic pathways directly involving p-methylbenzylsulfonate are not abundant, the principles of computational catalysis can be applied to understand its potential roles.
For instance, if p-methylbenzylsulfonate were to participate in a catalytic cycle, DFT calculations could be used to model each step of the proposed mechanism. This would involve optimizing the geometries of all intermediates and transition states and calculating the corresponding energies to construct a complete energy profile of the catalytic cycle. researchgate.net This approach can help identify the rate-determining step and provide insights into how the catalyst facilitates the reaction by lowering the activation barriers.
Furthermore, computational studies can explore the role of p-methylbenzylsulfonate as a ligand in a metal complex or as a counterion to a catalytically active species. By modeling the electronic and steric effects of the p-methylbenzylsulfonate group, it is possible to understand how it influences the reactivity and selectivity of the catalyst.
Modeling of p-Methylbenzylsulfonate Integration within Polymeric and Supramolecular Frameworks
The incorporation of smaller molecules like p-methylbenzylsulfonate into larger polymeric or supramolecular structures can impart specific functionalities. Computational modeling is a key tool for understanding the interactions and resulting properties of these complex systems.
When p-methylbenzylsulfonate is integrated into a polymer matrix, for example, as a dopant or a counterion for a charged polymer, multiscale modeling approaches can be employed.
Quantum Mechanics (QM): At a local level, QM methods like DFT can be used to study the specific interactions between the p-methylbenzylsulfonate ion and the polymer chain segments. This can provide information on binding energies and the electronic structure of the interaction site.
Emerging Applications and Material Science Integration of P Methylbenzylsulfonate in Research Contexts
Role in Polymer Chemistry and Advanced Conducting Materials
The integration of sulfonate functionalities into polymer backbones has been a fruitful area of research, leading to the development of materials with tailored properties for a range of applications, including advanced conducting materials.
Conjugated polymers, characterized by their alternating single and double bonds, are intrinsically semiconducting. escholarship.org To enhance their electrical conductivity, a process known as doping is employed, which involves the introduction of charge carriers into the polymer chain. escholarship.org Sulfonate anions, such as p-methylbenzylsulfonate, can act as effective p-doping agents for conjugated polymers. mdpi.comfrontiersin.org
The doping process typically involves the oxidation of the polymer backbone, creating positive charges (polarons) that are balanced by the sulfonate counter-anions. escholarship.org This increases the number of mobile charge carriers, thereby increasing the material's conductivity. The size and chemical nature of the sulfonate anion can influence the morphology and electronic properties of the doped polymer film. frontiersin.org For instance, the use of sulfonic acids as dopants can improve the solubility and processability of polymers like polyaniline. frontiersin.org
Several factors influence the effectiveness of sulfonate anions as dopants:
Degree of Sulfonation: The concentration of sulfonic groups on a polymeric dopant can impact the final electrical conductivity of the material. mdpi.com
Solvent Effects: The solvent used for casting the polymer films can affect the rearrangement of polymer chains and, consequently, the electrical conductivity. mdpi.com
Morphology: The presence of the sulfonate dopant can induce morphological changes in the polymer, shifting it from a granular to a more ordered structure, which can significantly enhance conductivity. researchgate.net
The table below outlines the key aspects of the doping mechanism.
| Aspect | Description |
| Polymer Backbone | Typically a conjugated polymer with alternating single and double bonds (e.g., poly(3,4-ethylenedioxythiophene) (PEDOT), polyaniline (PANI)). mdpi.comfrontiersin.org |
| Dopant | A molecule or polymer containing sulfonate groups (R-SO₃⁻), such as sodium p-methylbenzylsulfonate. mdpi.com |
| Mechanism | Oxidation of the polymer backbone creates positive charges (polarons), which are stabilized by the sulfonate anions. This process introduces mobile charge carriers. |
| Result | A significant increase in the electrical conductivity of the polymer, transforming it from a semiconductor to a conductor. |
The intentional incorporation of functional groups into polymers allows for the creation of materials with specific properties and functionalities. psu.edu Post-polymerization modification is a powerful strategy for introducing functional groups, such as sulfonates, onto a pre-existing polymer backbone. rsc.orgrsc.org This approach allows for the synthesis of well-defined polymers with functionalities that might not be compatible with the polymerization conditions.
For example, a sulfonamide functionalized poly(styrene oxide) has been synthesized, which can be subsequently modified to generate a free sulfonate moiety. rsc.org This creates a lithium sulfonated poly(styrene oxide) with distinct thermal properties. rsc.org Similarly, sulfonyl (trifluoromethanesulfonyl)imide (STFSI) functionalized copolymers have been prepared via post-polymerization functionalization, utilizing efficient coupling reactions. rsc.org
The characterization of these functionalized polymers is crucial to understanding their structure-property relationships. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis are used to confirm the chemical structure. mdpi.com Thermal properties are often investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). rsc.org
Catalytic and Stoichiometric Contributions in Novel Chemical Transformations
While direct catalytic applications of this compound are not extensively documented, the broader class of sulfonate salts can play roles in catalysis. For instance, in certain reactions, the sulfonate anion can act as a non-coordinating anion, influencing the reactivity of a cationic catalyst. Furthermore, sulfonic acids, which can be derived from sulfonate salts, are widely used as acid catalysts in organic synthesis. For example, p-toluenesulfonic acid is an effective catalyst for benzoxazine (B1645224) polymerization. researchgate.net
In a stoichiometric capacity, sulfonate esters can participate in a variety of chemical transformations. The sulfonate group is an excellent leaving group, making sulfonate esters valuable substrates for nucleophilic substitution reactions. The reaction of imidazole (B134444) with toluene-4-sulfonate salts of substituted phenyl N-methylpyridinium-4-carboxylate esters has been studied, revealing a special catalytic function for the decomposition of the tetrahedral addition intermediate. rsc.org
Design and Synthesis of Specialized Sorbents and Adsorbents
Materials capable of selectively binding and removing specific substances from a mixture are of great interest in areas such as environmental remediation and chemical purification. Macroporous adsorbent resins have been evaluated for the removal of sodium dodecylbenzenesulfonate, a related anionic surfactant, from aqueous solutions. semanticscholar.org The adsorption mechanism can involve hydrophobic interactions between the adsorbent and the alkylbenzene portion of the sulfonate. semanticscholar.org
The incorporation of sulfonate groups into materials can enhance their adsorption capabilities for certain pollutants. A sodium alginate/diethyleneamine-triazine-sulfonamide nanocomposite has been developed for the adsorptive removal of lead ions (Pb(II)) and methyl violet from aqueous solutions. researchgate.net The presence of sulfonate groups can provide active sites for binding cationic species.
Precursors for the Synthesis of Diverse Bioactive Scaffolds (Focus on Synthetic Strategy)
Bioactive scaffolds are materials designed to interact with biological systems to promote tissue regeneration or other therapeutic effects. nih.govmdpi.com While this compound is not a direct component of bioactive scaffolds, its utility in organic synthesis makes it a potential precursor in the multi-step synthesis of the complex organic molecules that form these scaffolds.
The synthesis of bioactive materials often involves the protection and deprotection of functional groups to achieve the desired chemical transformations. researchgate.net The benzylsulfonyl group, for instance, has been used as a protecting group in phenol (B47542) chemistry, which is relevant to the synthesis of many natural products and bioactive molecules. researchgate.net The ability to selectively protect and deprotect functional groups is a cornerstone of modern synthetic strategies for preparing complex molecules. researchgate.net
The development of bioactive scaffolds often involves the use of polymers and other materials that can be functionalized to enhance their bioactivity and biocompatibility. researchgate.net For instance, sol-gel-derived bioactive glass scaffolds have been incorporated with polymers to improve their properties for bone tissue engineering. researchgate.net The synthesis of the organic components of such hybrid materials could potentially involve the use of sulfonate-based protecting group strategies.
Lack of Specific Research Data Hinders Analysis of this compound in Enhanced Oil Recovery
Despite a comprehensive search of scientific literature and patents, detailed research findings and specific data on the application and chemical interactions of this compound in Enhanced Oil Recovery (EOR) formulations are not publicly available. While general principles of sulfonate surfactants in EOR are well-documented, information pinpointing the performance characteristics of this specific compound is absent from the reviewed sources.
Enhanced Oil Recovery techniques are critical for maximizing hydrocarbon extraction from reservoirs. Chemical EOR, in particular, often employs surfactants to reduce interfacial tension (IFT) between oil and water and to alter the wettability of reservoir rock, thereby mobilizing trapped oil. Surfactants, such as sulfonates, are known to be effective in this regard. Their fundamental chemical interactions involve adsorbing at the oil-water interface to lower IFT and interacting with the rock surface to shift its preference from oil-wet to water-wet.
However, the current body of research does not provide specific data tables or detailed findings on the performance of this compound within these EOR frameworks. Studies on other sulfonate-based surfactants, such as sodium 4-vinylbenzene sulfonate and various alkylbenzene sulfonates, offer insights into the general behavior of this class of compounds. For instance, research on similar surfactants has demonstrated their capability to significantly lower the IFT between crude oil and brine and to effectively alter the contact angle of oil on rock surfaces.
Without dedicated studies on this compound, it is not possible to present scientifically accurate data on its specific interfacial properties, its effectiveness in altering rock wettability, or its compatibility and interaction with polymers used in EOR formulations. The generation of informative data tables and a detailed analysis of its fundamental chemical interactions in EOR, as requested, cannot be fulfilled based on the currently accessible research. Further empirical research is required to determine the specific contributions and potential applications of this compound in the field of Enhanced Oil Recovery.
Conclusion and Future Research Directions
Summary of Current Research Landscape and Key Challenges in p-Methylbenzylsulfonate Chemistry
The current body of research on aryl sulfonates is extensive, with a significant focus on their applications as surfactants, detergents, and in organic synthesis. wikipedia.org Linear alkylbenzene sulfonates, for instance, are widely used in cleaning products due to their excellent surfactant properties. wikipedia.org However, detailed investigations into the specific properties and applications of sodium p-methylbenzylsulfonate are less common. Much of the available information is extrapolated from studies on its close analogue, sodium p-toluenesulfonate, which is utilized as a catalyst in various chemical reactions, including esterifications and polymerizations. spegroup.ru
A primary challenge in the field is the limited availability of dedicated synthetic and characterization studies for this compound. While general methods for the sulfonation of aromatic compounds are well-established, optimizing these for the specific synthesis of this compound to achieve high purity and yield can be challenging. spegroup.rusciencemadness.org Furthermore, the reactivity of the benzylic methylene (B1212753) group introduces potential side reactions that are not present in the synthesis of simpler aryl sulfonates like sodium p-toluenesulfonate.
Another significant hurdle is the lack of a comprehensive database of its physicochemical and toxicological properties. This information is crucial for exploring its potential applications safely and effectively. The biodegradability and environmental impact of branched-chain alkylbenzene sulfonates have been a subject of concern, leading to a shift towards more environmentally friendly linear analogues. wikipedia.org Similar considerations will be vital for the future development and application of this compound.
Opportunities for Advanced Spectroscopic and Computational Characterization
Future research should prioritize the detailed spectroscopic and computational characterization of this compound. Advanced spectroscopic techniques can provide invaluable insights into its molecular structure and behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While basic 1H and 13C NMR are standard for structural confirmation, advanced 2D NMR techniques such as COSY, HSQC, and HMBC would provide unambiguous assignment of all proton and carbon signals, which is crucial for confirming the regiochemistry of sulfonation.
Infrared (IR) and Raman Spectroscopy: These techniques can be used to identify and study the vibrational modes of the sulfonate group and the aromatic ring, providing information on bonding and intermolecular interactions.
Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the molecular weight and elemental composition. Techniques like MALDI-TOF MS could also be employed to study its interactions with other molecules. nih.gov
X-ray Crystallography: Obtaining a single crystal structure would provide the definitive solid-state conformation and packing of this compound, offering a benchmark for computational models.
Computational chemistry offers a powerful complementary approach to experimental studies. Density Functional Theory (DFT) calculations can be employed to:
Predict and refine spectroscopic data (NMR, IR).
Determine the electronic properties, such as the electrostatic potential surface and frontier molecular orbitals (HOMO-LUMO), which are key to understanding its reactivity. mdpi.com
Simulate its interaction with solvents and other molecules, which is crucial for understanding its behavior in various applications. indexcopernicus.com
Model its potential as a ligand in coordination chemistry or as a building block in functional materials. researchgate.net
A synergistic approach combining advanced spectroscopy and computational modeling will be instrumental in building a comprehensive understanding of the structure-property relationships of this compound.
Exploration of Untapped Potential in Functional Materials and Precision Chemical Design
The unique structural features of this compound—a hydrophilic sulfonate group, a hydrophobic aromatic ring, and a reactive benzylic position—suggest a range of untapped applications in functional materials and precision chemical design.
Functional Materials:
Polymers and Coatings: The sulfonate group can impart water solubility and ionic conductivity, making it a potential monomer or additive for creating functional polymers for applications such as ion-exchange resins, membranes for fuel cells, and antistatic coatings. acs.org The benzylic position could be utilized for post-polymerization modification, allowing for the fine-tuning of material properties.
Biomaterials: Sulfonated molecules have shown promise in biomaterial applications due to their ability to mimic the extracellular matrix and influence cellular responses. mdpi.com The potential of this compound in hydrogels, scaffolds for tissue engineering, and drug delivery systems warrants investigation.
Catalysis: The sulfonate group can act as a solid acid catalyst. Immobilizing this compound onto a solid support could lead to the development of recyclable and environmentally friendly catalysts for various organic transformations. nih.gov
Precision Chemical Design:
Organic Synthesis: The sulfonate group is an excellent leaving group in nucleophilic substitution reactions. This property can be exploited in the design of novel synthetic methodologies. Furthermore, the entire molecule can serve as a building block for the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals. nih.gov
Supramolecular Chemistry: The combination of ionic and aromatic moieties in this compound makes it an interesting candidate for constructing self-assembling systems and supramolecular architectures through non-covalent interactions.
Interdisciplinary Research Avenues and Collaborative Prospects
The future exploration of this compound will greatly benefit from interdisciplinary collaborations.
Chemistry and Materials Science: Joint efforts between synthetic chemists and materials scientists will be crucial for designing and fabricating novel functional materials based on this compound.
Chemistry and Biology/Medicine: Collaborations with biologists and medical researchers could uncover potential applications in areas such as drug delivery, bio-imaging, and the development of antimicrobial agents. mdpi.com
Experimental and Computational Chemistry: A strong partnership between experimentalists performing synthesis and characterization and computational chemists running simulations will accelerate the understanding of the compound's properties and guide the design of new applications.
Academia and Industry: Partnerships between academic research groups and industrial partners can facilitate the translation of fundamental research into practical applications and commercial products. The Royal Society of Chemistry, for example, offers grants to foster such collaborations. rsc.org
Q & A
Basic: What are the standard analytical techniques for characterizing Sodium p-methylbenzylsulfonate purity and structure?
To confirm the identity and purity of this compound, researchers should employ a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : For structural elucidation of the aromatic and sulfonate groups .
- Infrared Spectroscopy (IR) : To identify functional groups (e.g., sulfonate S=O stretching at ~1200 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity by comparing retention times with reference standards .
- Elemental Analysis : Validate stoichiometric composition (C, H, S, Na) .
Experimental protocols must be detailed to ensure reproducibility, as emphasized in guidelines for chemical characterization .
Advanced: How can researchers optimize the synthesis of this compound to improve yield under varying reaction conditions?
Optimization requires a Design of Experiments (DOE) approach:
- Variables : Temperature, reaction time, molar ratios (e.g., p-methylbenzyl chloride to sulfonating agent), and solvent polarity .
- Response Surface Methodology (RSM) : Statistically model interactions between variables to identify optimal conditions .
- In-line Monitoring : Use techniques like FTIR to track reaction progress in real time .
Validate outcomes through triplicate trials and compare with literature data to address inconsistencies .
Basic: What are the key considerations when designing experiments to assess the solubility profile of this compound?
- Controlled Variables : Temperature (±0.1°C), solvent polarity (water, ethanol, DMSO), and ionic strength .
- Gravimetric Analysis : Measure saturation points by dissolving excess compound and filtering undissolved material .
- pH Effects : Test solubility across pH 2–12 to assess sulfonate group ionization .
Documentation of solvent purity and calibration of equipment (e.g., pH meters) is critical for reproducibility .
Advanced: How should discrepancies in reported solubility data for this compound be systematically analyzed?
- Meta-Analysis Framework : Aggregate data from peer-reviewed studies, noting experimental conditions (e.g., temperature, solvent purity) .
- Sensitivity Analysis : Identify variables most responsible for variability (e.g., ionic strength adjustments) .
- Replication Studies : Conduct controlled experiments under standardized conditions to isolate confounding factors .
Systematic reviews should follow PICOT criteria (Population, Intervention, Comparison, Outcome, Time) to ensure methodological rigor .
Basic: What methodologies are recommended for evaluating the thermal stability of this compound?
- Thermogravimetric Analysis (TGA) : Measure mass loss during controlled heating (e.g., 25–500°C at 10°C/min) to identify decomposition stages .
- Differential Scanning Calorimetry (DSC) : Detect endothermic/exothermic events (e.g., melting, degradation) .
- Isothermal Testing : Expose samples to fixed temperatures (e.g., 100°C) for extended periods to simulate storage conditions .
Follow USP guidelines for reporting thermal degradation thresholds and impurity profiles .
Advanced: What strategies can be employed to investigate the environmental impact of this compound degradation byproducts?
- Degradation Pathways : Simulate hydrolysis/photolysis under UV light or varying pH, followed by LC-MS/MS to identify byproducts .
- Ecotoxicology Assays : Test byproduct toxicity using Daphnia magna or algal growth inhibition tests .
- Lifecycle Analysis (LCA) : Model environmental persistence and bioaccumulation potential using quantitative structure-activity relationships (QSAR) .
Integrate findings with existing literature to address gaps in ecotoxicological data .
Basic: How should researchers validate the identity of this compound in mixed matrices (e.g., formulations)?
- Matrix Separation : Use solid-phase extraction (SPE) to isolate the compound from interferents .
- Cross-Validation : Compare NMR/IR spectra with pure reference standards .
- Spike Recovery Tests : Add known quantities to the matrix and quantify recovery via HPLC .
Advanced: What advanced statistical methods are suitable for analyzing batch-to-batch variability in Sodium p-methylbenzylsulfonite synthesis?
- Multivariate Analysis (MVA) : Apply principal component analysis (PCA) to spectral data (e.g., NMR, IR) to detect subtle structural variations .
- Control Charts : Monitor critical process parameters (CPPs) over multiple batches to identify outliers .
- Bayesian Inference : Model uncertainty in yield predictions when scaling up reactions .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
- Material Safety Data Sheet (MSDS) Review : Identify hazards (e.g., skin/eye irritation) .
- Engineering Controls : Use fume hoods for powder handling to prevent inhalation .
- Waste Disposal : Neutralize sulfonate groups before disposal in compliance with local regulations .
Advanced: How can computational chemistry aid in predicting this compound’s reactivity in novel applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
